![molecular formula C27H27FN4O2S B2421020 N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242873-59-1](/img/new.no-structure.jpg)

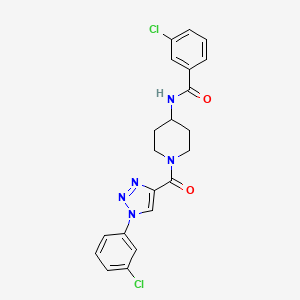

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

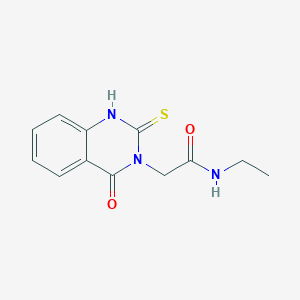

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound with significant potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which combines elements of benzyl, fluorophenyl, thienopyrimidinyl, and piperidine-carboxamide, gives it distinct chemical properties.

Synthetic Routes and Reaction Conditions:

Initial Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-ethylbenzyl chloride, 2-fluorobenzoic acid, and thieno[3,2-d]pyrimidine derivatives.

Key Steps: The synthesis involves multiple steps including nucleophilic substitution, cyclization, and amidation reactions. For example, 4-ethylbenzyl chloride reacts with thieno[3,2-d]pyrimidine-4-one in the presence of a base to form the intermediate compound.

Reagents and Conditions: The reactions typically use reagents such as sodium hydride, phosphorus oxychloride, and various solvents like dichloromethane and dimethylformamide. Specific conditions include controlled temperatures, typically ranging from -10°C to room temperature, and specific pH levels to ensure optimal yields.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production scales up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to improve efficiency.

Purification: The final product is purified using column chromatography or recrystallization, ensuring that the compound meets the required specifications for its intended applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the thieno[3,2-d]pyrimidine moiety, resulting in various oxidized derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups, thus forming alcohol derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, Grignard reagents, nucleophiles such as amines or thiols.

Major Products:

Oxidation Products: Hydroxyl derivatives, oxidized thieno[3,2-d]pyrimidines.

Reduction Products: Alcohol derivatives.

Substitution Products: Fluorophenyl derivatives with various substituents.

In Chemistry:

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.

Catalysis: It may act as a catalyst in specific organic reactions, aiding in the formation of desired products.

In Biology:

Biological Probes: Utilized in research to study the interaction of molecules with biological targets.

In Medicine:

Therapeutic Agents: Investigation into its use as a therapeutic agent for treating various diseases, including cancer, due to its potential inhibitory effects on specific enzymes or receptors.

Diagnostic Tools: Application in the development of diagnostic tools for detecting specific biomarkers.

In Industry:

Material Science: Use in the development of new materials with specific properties, such as improved strength or conductivity.

Agriculture: Potential use as an agrochemical for enhancing crop yields or protecting against pests.

Mechanism:

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can inhibit or activate the target, leading to the desired therapeutic or chemical effect.

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in disease pathways.

Receptors: Modulation of receptor activity to influence cell signaling pathways.

Applications De Recherche Scientifique

Thiazole-aminopiperidine Hybrids as Mycobacterium tuberculosis Inhibitors

A series of thiazole-aminopiperidine hybrids, including compounds structurally related to N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide, have been evaluated as inhibitors of Mycobacterium tuberculosis. These compounds have shown activity against various tests, indicating potential as antituberculosis agents (Jeankumar et al., 2013).

Met Kinase Inhibitors for Cancer Therapy

Substituted carboxamides, similar in structure to the compound of interest, have been identified as potent and selective Met kinase inhibitors. These compounds have shown promise in tumor stasis and have been advanced into clinical trials, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Anti-angiogenic and DNA Cleavage Activities in Cancer Research

Novel piperidine analogues structurally related to the compound have been shown to effectively block blood vessel formation in vivo and exhibit DNA cleavage activities. These findings suggest their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Development of Novel Pyrido and Pyrimidines Derivatives

Research on pyrido and pyrimidines derivatives, closely related to this compound, has led to the synthesis of compounds with potential pharmacological applications, including antibacterial activity (Kostenko et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Comparaison Avec Des Composés Similaires

N-(4-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Similar structure, differing in the benzyl substituent.

N-(4-ethylbenzyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide: Differing in the substituents on the phenyl ring.

Uniqueness:

The unique combination of the fluorophenyl, ethylbenzyl, and piperidine-carboxamide moieties gives this compound distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.

This compound's versatility and potential applications make it an exciting subject for ongoing scientific exploration and industrial development

Propriétés

Numéro CAS |

1242873-59-1 |

|---|---|

Formule moléculaire |

C27H27FN4O2S |

Poids moléculaire |

490.6 |

Nom IUPAC |

N-[(4-ethylphenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |

InChI |

InChI=1S/C27H27FN4O2S/c1-2-17-7-9-18(10-8-17)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-5-3-4-6-22(20)28/h3-10,16,19H,2,11-15H2,1H3,(H,29,33)(H,30,31,34) |

Clé InChI |

BUZXXVLPBVZYRJ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-2-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2420943.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylpropyl)acetamide](/img/structure/B2420948.png)

![1-[(E)-4-(Dimethylamino)but-2-enoyl]-4-methylpiperidine-4-carbonitrile](/img/structure/B2420955.png)

![1-cyclopentyl-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea](/img/structure/B2420956.png)

![N-[(3,4-Dichlorophenyl)methyl]-N-[(1S,3R)-3-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2420957.png)

![N-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2420958.png)

![5-[3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2420959.png)